molecular formula C17H14N2O2S B2983823 Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 612514-78-0

Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2983823
CAS RN: 612514-78-0
M. Wt: 310.37
InChI Key: AVGVUQBIJNYLSD-UHFFFAOYSA-N
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Description

Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

A study on the Micellar Electrokinetic Capillary Chromatography of thiocarbamoyl derivatives, which involves reactions between isothiocyanates and amino acids, provides insights into the synthesis processes that could potentially involve compounds similar to Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate. This research investigates the influence of reaction time, media, temperature, and type of solvent on the formation and stability of substituted thiocarbamoyl derivatives, offering a foundational understanding of chemical reactions relevant to the synthesis and analysis of similar compounds (Bjergegaard et al., 1999).

Catalytic Applications

In the domain of catalysis, studies on Palladium-Catalyzed Reactions highlight the utility of palladium complexes in facilitating the removal of allylic protections and transacylation of allyl carbamates. These reactions are significant for the selective synthesis and modification of complex organic molecules, showcasing the potential for utilizing Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate in advanced synthetic chemistry applications (Dessolin et al., 1995).

Photophysical Properties

Research into the Photophysical Properties of related thieno[3,2-b]pyridine derivatives evaluates their absorption and fluorescence in various solvents. This study provides insights into the solvatochromic behavior and fluorescence quantum yields, which are crucial for designing materials for optical and electronic applications. Such investigations suggest the potential of Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate in the development of photonic materials and sensors (Carvalho et al., 2013).

properties

IUPAC Name

prop-2-enyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-2-10-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-3-5-7-11/h2-9H,1,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGVUQBIJNYLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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